molecular formula C18H21N3O2S B2929402 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1171095-95-6

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2929402
CAS No.: 1171095-95-6
M. Wt: 343.45
InChI Key: YIHRBBKSGNGDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a cyclopropane ring, a piperidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide derivative under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique structural properties may make it useful in the development of new materials with specific properties, such as conductivity or stability.

    Biological Research: The compound may be used as a tool to study various biological processes and pathways, particularly those involving thiadiazole and piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may contain different heterocyclic rings or functional groups.

Properties

IUPAC Name

cyclopropyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)17-20-19-16(24-17)12-8-10-21(11-9-12)18(22)13-6-7-13/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHRBBKSGNGDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.